molecular formula C15H19N3O2 B2444344 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 1396854-90-2

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2444344
CAS No.: 1396854-90-2
M. Wt: 273.336
InChI Key: QPJFRXAIQVJKOS-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea is a novel, synthetic urea derivative intended for research and development purposes. This compound features a hybrid structure combining a 1-methylpyrrole moiety, a hydroxyethyl linker, and an o-tolyl urea group. Urea derivatives are a significant class of compounds in medicinal chemistry and chemical biology, often investigated for their diverse biological activities and their role as key scaffolds in drug discovery . Potential Research Applications: The structural motifs present in this compound suggest it may be of interest in several research areas. The urea core is a privileged structure in medicinal chemistry, often associated with enzyme inhibition or receptor modulation . Researchers may explore its potential as a building block for constructing more complex heterocyclic systems . It could also serve as a key intermediate in the synthesis of compound libraries for high-throughput screening. Research Value: The value of this compound lies in its unique molecular architecture, which merges a nitrogen-containing heterocycle (pyrrole) with a urea functional group. This combination provides researchers with a versatile chemical entity to study structure-activity relationships (SAR), molecular recognition, and protein-ligand interactions. Pyrrole-containing compounds are found in a wide range of biologically active molecules and natural products, making this a compound of significant interest for further investigation. Handling and Storage: Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated area. For optimal stability, store the compound in a cool, dry place, protected from light. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-6-3-4-7-12(11)17-15(20)16-10-14(19)13-8-5-9-18(13)2/h3-9,14,19H,10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJFRXAIQVJKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of o-Tolyl Isocyanide

The o-tolyl isocyanide precursor is prepared via phosgene-free isocyanidation of o-toluidine. Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to gaseous phosgene:

  • Reaction Setup :
    • o-Toluidine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
    • Triphosgene (0.5 equiv) is added dropwise at 0°C, followed by slow addition of triethylamine (3.0 equiv).
    • The mixture is stirred for 3 h, quenched with methanol, and concentrated.
  • Purification :
    • Crude product is isolated via silica gel chromatography (petroleum ether).
    • Key characteristics: $$ \text{C}8\text{H}7\text{N} $$, MW: 117.15 g/mol, $$ \text{R}_f = 0.6 $$ (petroleum ether/EtOAc 9:1).

Preparation of O-Benzoyl Hydroxylamine

The 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine-derived O-benzoyl hydroxylamine is synthesized through benzoyloxylation:

  • Benzoylation :
    • 2-Amino-2-(1-methylpyrrol-2-yl)ethanol (1.0 equiv) is treated with benzoyl peroxide (1.5 equiv) in DMF.
    • Dipotassium hydrogen phosphate (1.5 equiv) is added to buffer the reaction pH.
    • After 12 h at 25°C, the mixture is extracted with ethyl acetate and purified via column chromatography.
  • Structural Features :
    • Intermediate: $$ \text{C}{14}\text{H}{17}\text{N}2\text{O}3 $$, MW: 273.30 g/mol.
    • Stability: Sensitive to moisture; store under nitrogen at –20°C.

Catalytic Coupling Reaction

The critical urea-forming step employs Cu(I) catalysis under mild conditions:

Parameter Optimal Condition Suboptimal Alternatives
Catalyst CuOAc (10 mol%) CuI (7% yield), CuBr₂ (12% yield)
Base t-BuONa (2.0 equiv) PhONa (63% yield)
Solvent THF DMSO (messy), MeCN (<5% yield)
Temperature 30°C 50°C (decomposition observed)
Reaction Time 12 h 24 h (no yield improvement)

Mechanistic Pathway :

  • Oxidative addition of O-benzoyl hydroxylamine to Cu(I) forms a copper-amide intermediate.
  • Isocyanide insertion into the Cu–N bond generates a copper-carbodiimide species.
  • Reductive elimination produces an imidate intermediate, which undergoes Mumm rearrangement to yield the urea product.

Workup :

  • The reaction is diluted with ethyl acetate, filtered through silica, and concentrated.
  • Final purification uses gradient chromatography (hexane/EtOAc 3:1 → 1:2).

Alternative Synthetic Routes

Isocyanate-Amine Coupling

While less atom-economical, traditional urea synthesis via isocyanate intermediates remains viable:

  • o-Tolyl Isocyanate Preparation :
    • Phosgenation of o-toluidine in toluene at reflux.
    • Immediate reaction with 2-hydroxy-2-(1-methylpyrrol-2-yl)ethylamine in dichloromethane.
  • Challenges :
    • Isocyanate toxicity necessitates closed-system handling.
    • Competing oligomerization reduces yields to 45–55%.

Carbodiimide-Mediated Approach

Carbodiimides (e.g., EDC·HCl) facilitate urea formation under acidic conditions:

  • Procedure :
    • o-Tolylamine and hydroxyethylpyrrole amine are mixed with EDC·HCl (1.2 equiv) in THF.
    • Reaction proceeds at 0°C → 25°C over 6 h.
  • Limitations :
    • Requires stoichiometric coupling reagents.
    • Epimerization observed at the hydroxyethyl stereocenter.

Reaction Optimization and Troubleshooting

Catalyst Screening

Copper salts significantly impact yield and selectivity:

Catalyst Yield (%) Purity (HPLC) Byproducts
CuOAc 86 98.5 Trace imidates (1.2%)
CuI 32 89.7 Carbodiimides (8%)
CuCl 41 92.1 Acyl ureas (4%)

Solvent Effects

Polar aprotic solvents enhance copper coordination:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
THF 7.5 86 12
DMF 36.7 68 8
MeCN 37.5 <5 24

Structural Characterization and Validation

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) :
    δ 7.25–7.15 (m, 4H, Ar–H), 6.65 (d, J = 3.2 Hz, 1H, pyrrole-H), 6.12 (d, J = 3.2 Hz, 1H, pyrrole-H), 5.21 (s, 1H, OH), 4.85 (q, J = 6.8 Hz, 1H, CH), 3.98 (s, 3H, N–CH₃), 2.45 (s, 3H, Ar–CH₃).
  • HRMS (ESI+) :
    Calculated for $$ \text{C}{15}\text{H}{18}\text{N}3\text{O}2 $$ [M+H]⁺: 272.1399; Found: 272.1396.

Purity Assessment

  • HPLC Conditions : C18 column, 60:40 H₂O/MeCN, 1.0 mL/min, λ = 254 nm. Retention time: 8.7 min, purity >98%.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or tolyl moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with altered chemical properties.

Scientific Research Applications

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in various biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:

    1-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea: Lacks the methyl group on the pyrrole ring, which may affect its chemical reactivity and biological activity.

    1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea: Contains a phenyl group instead of the o-tolyl group, leading to differences in steric and electronic properties.

    1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(m-tolyl)urea: Has a meta-tolyl group instead of the ortho-tolyl group, which may influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound with notable biological activity, primarily due to its unique chemical structure that includes a pyrrole ring, a hydroxyethyl group, and a tolyl urea moiety. This article aims to provide a comprehensive overview of its biological activities, potential therapeutic applications, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H23N3O3C_{17}H_{23}N_{3}O_{3}, with a molecular weight of approximately 317.4 g/mol. Its structure can be represented as follows:

Structure 1 2 hydroxy 2 1 methyl 1H pyrrol 2 yl ethyl 3 o tolyl urea\text{Structure }\text{1 2 hydroxy 2 1 methyl 1H pyrrol 2 yl ethyl 3 o tolyl urea}

This configuration contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and urea functional groups facilitate binding to biomolecules, which may modulate their activity. The compound's mechanism can involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as a ligand for various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural features have demonstrated significant anticancer activities. For instance, derivatives of urea and pyrrole have shown promise in inhibiting cancer cell proliferation across various cancer lines:

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]ureaDLD-115

Studies suggest that this compound may exhibit cytotoxic effects against cancer cells by inducing apoptosis or inhibiting cell cycle progression. Further investigations are required to establish the specific IC50 values for different cancer cell lines.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar activities. The mechanism could involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the biological significance of compounds related to this compound:

  • Antitumor Activity : A study demonstrated that compounds with similar moieties exhibited significant antitumor activity against HeLa cells, with varying degrees of cytotoxicity depending on the substituents on the phenyl ring.
  • Urease Inhibition : Research has indicated that urea derivatives can act as urease inhibitors, which is crucial in treating infections caused by urease-producing bacteria. The inhibitory activity can vary based on the functional groups present.

Q & A

Basic: What synthetic methodologies are typically employed to synthesize 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(o-tolyl)urea?

Methodological Answer:
The synthesis of this urea derivative involves multi-step reactions, often starting with functionalization of the pyrrolidine ring and subsequent coupling with aromatic isocyanates. A common approach includes:

Pyrrolidine Derivatization : The 1-methyl-1H-pyrrol-2-yl group is synthesized via alkylation of pyrrole, followed by hydroxylation to introduce the hydroxyethyl moiety .

Urea Formation : Reaction of the hydroxyl-pyrrolidine intermediate with o-tolyl isocyanate under anhydrous conditions (e.g., in dichloromethane) using coupling agents like carbodiimides to form the urea linkage .

Purification : Column chromatography or recrystallization in ethanol-acetic acid mixtures ensures purity (>95%) .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer:
Structural validation combines spectroscopic and crystallographic methods:

NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, with characteristic shifts for the urea NH (~6.5–7.0 ppm) and pyrrolidine protons (~2.5–3.5 ppm) .

X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) resolves 3D conformation, hydrogen bonding (e.g., urea-to-hydroxyl interactions), and torsional angles .

Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]+^+ for C16_{16}H20_{20}N3_3O2_2: 310.15) .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:

Dynamic NMR Studies : Variable-temperature 1^1H NMR detects exchange processes (e.g., urea NH tautomerism) that may not appear in static X-ray structures .

DFT Calculations : Compare computed (e.g., Gaussian) and experimental bond lengths/angles to identify steric or electronic distortions in the solid state .

Synchrotron Data : High-resolution X-ray datasets (λ < 1 Å) improve electron density maps, clarifying ambiguous hydrogen positions .

Advanced: What experimental strategies optimize synthesis yield and purity for scale-up studies?

Methodological Answer:
Key optimizations include:

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of the hydroxyl-pyrrolidine intermediate during urea coupling .

Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates isocyanate-amine reactions, reducing side-product formation .

In-line Analytics : HPLC monitoring (C18 column, acetonitrile/water gradient) tracks reaction progress and purity ≥95% .

Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for scaled-up synthesis .

Advanced: How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:
Leverage structural analogs (e.g., indole/thiophene-containing ureas) to guide assay design:

Target Selection : Prioritize kinases or GPCRs, as diaryl ureas often inhibit enzymes (e.g., B-Raf) via urea-mediated H-bonding .

Cell-Based Assays :

  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., H460, HT-29) at 1–50 µM doses, with IC50_{50} determination .
  • Apoptosis Markers : Western blotting for caspase-3/9 activation .

Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values .

SAR Studies : Compare with analogs lacking the hydroxyethyl group to assess its role in target binding .

Advanced: What computational approaches predict this compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model urea H-bonds with kinase active sites (e.g., PDB 3OG7). Focus on interactions with hinge region residues (e.g., Glu501 in B-Raf) .

MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes, with RMSD/RMSF analysis .

Pharmacophore Mapping : Identify critical features (e.g., urea NH, hydroxyl group) using Schrödinger’s Phase .

Advanced: How can researchers address solubility challenges in in vivo studies?

Methodological Answer:

Prodrug Design : Acetylate the hydroxyl group to improve logP; hydrolyze in vivo via esterases .

Formulation : Use cyclodextrin-based nanoemulsions or PEGylated liposomes to enhance aqueous solubility .

Co-solvent Systems : Administer in 10% DMSO/90% saline (v/v) for intraperitoneal dosing .

Advanced: What analytical methods detect degradation products under stressed conditions?

Methodological Answer:

Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24h) or 3% H2_2O2_2 to simulate hydrolysis/oxidation .

LC-MS/MS : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in water/acetonitrile). Degradants include oxidized pyrrolidine and urea cleavage products .

Stability-Indicating Methods : Validate HPLC conditions per ICH Q2(R1) to ensure specificity for parent compound .

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